N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-10(16)13-12-15-14-11(18-12)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARDIMGGDAZSLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-methoxybenzohydrazide with propionic anhydride under reflux conditions, followed by cyclization with phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a dihydro derivative.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide. For instance:
- Cytotoxicity Assays : The compound exhibited significant cytotoxic effects against various cancer cell lines. In one study, it showed percent growth inhibition (PGI) values of over 70% against multiple cancer types such as glioblastoma and breast cancer .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells by disrupting cellular pathways essential for survival and proliferation. This is achieved through the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively, suggesting its potential use as an antibacterial agent .
Reaction Conditions
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Common solvents include dimethyl sulfoxide (DMSO) and ethanol.
Study 1: Anticancer Efficacy
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several derivatives of oxadiazoles and evaluated their anticancer properties. The results indicated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study found that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical Data of Selected Analogues
Key Observations :
- Substituent Effects : Sulfonyl groups (e.g., in compound 8i ) increase molecular weight and polarity compared to sulfanyl derivatives (e.g., compound 8i ). This may enhance solubility in polar solvents but reduce membrane permeability.
- Aromatic vs. Heteroaryl Side Chains : Compounds with indole-methyl groups (e.g., 8i ) exhibit lower melting points (130–132°C) than those with piperidinyl-sulfonyl moieties (142–144°C ), likely due to reduced crystallinity from bulky substituents.
Antidiabetic Potential
Compounds with sulfanyl linkages, such as 8i and 8k , demonstrated moderate to high antidiabetic activity in molecular docking studies targeting α-amylase and α-glucosidase enzymes. The indole-methyl group in 8i may contribute to hydrophobic interactions with enzyme pockets, while the ethoxy-phenyl substituent in 8k enhances resonance stabilization .
Antifungal Activity
LMM5, which shares the 4-methoxyphenylmethyl group with the target compound, exhibited potent activity against Candida albicans (MIC = 8 µg/mL) by inhibiting thioredoxin reductase . This suggests that methoxy-substituted aryl groups enhance antifungal efficacy through target-specific interactions.
Cytotoxic and Enzyme Inhibitory Effects
The HDAC inhibitor 2-amino-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)propanamide (Figure 19 ) showed IC₅₀ values of 1.2 µM against MCF-7 breast cancer cells. The propanamide side chain’s hydrogen-bonding capability is critical for HDAC active-site binding, a feature shared with the target compound .
Biological Activity
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that belongs to the oxadiazole class of heterocyclic compounds. The biological activity of oxadiazole derivatives has been extensively studied, revealing a wide range of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the specific biological activities associated with this compound, synthesizing findings from various studies.
Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a propanamide moiety. The synthesis of such compounds typically involves the reaction of hydrazides with carboxylic acid derivatives or other methods that facilitate the formation of the oxadiazole ring.
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer activity. For instance, studies indicate that compounds containing the oxadiazole unit can induce apoptosis in various cancer cell lines. In particular:
- Mechanism of Action : this compound may induce apoptosis through pathways involving p53 activation and caspase-3 cleavage. These pathways are crucial for programmed cell death and are often dysregulated in cancer cells .
- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The reported IC50 values suggest potent activity at sub-micromolar concentrations .
Antimicrobial Activity
Oxadiazole derivatives have also been noted for their antimicrobial properties:
- Antibacterial Effects : this compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .
- Antifungal Properties : Additionally, this compound has demonstrated antifungal activity against various strains, indicating its potential as a broad-spectrum antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives are another area of interest:
- In Vivo Studies : Research has indicated that this compound may reduce inflammation in animal models. This effect is likely mediated through inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
Q & A
Q. Advanced Research Focus
- 2D NMR (HSQC, HMBC) : Assign ambiguous proton-carbon correlations, particularly for overlapping aromatic or heterocyclic signals .
- X-ray crystallography : Resolve stereochemical uncertainties; similar oxadiazole derivatives have been structurally validated via single-crystal studies (e.g., C15H12N2O3, PDB ID: 114333-42-5) .
- HPLC-PDA/MS : Detect and quantify impurities (e.g., unreacted intermediates) using gradients like acetonitrile/water with 0.1% formic acid .
How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or cytotoxicity?
Q. Advanced Research Focus
- LOX Inhibition Assay : Measure IC₅₀ values using spectrophotometric methods (e.g., linoleic acid substrate at 234 nm) .
- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HeLa or MCF-7), noting that related oxadiazoles show IC₅₀ >100 µM, indicating low toxicity .
- Molecular Docking : Simulate interactions with target enzymes (e.g., lipoxygenase) using software like AutoDock Vina; prioritize hydrogen bonding with methoxy and oxadiazole groups .
What computational tools are recommended for studying structure-activity relationships (SAR) of this compound?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- MD Simulations : Assess stability in biological membranes (e.g., GROMACS with CHARMM36 force field) to predict bioavailability .
- QSAR Models : Use descriptors like LogP, polar surface area, and topological indices to correlate structural features with bioactivity .
How do structural modifications (e.g., substituent variations) impact the compound's physicochemical properties?
Q. Advanced Research Focus
- Methoxy Group Replacement : Substituting 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) increases polarity (LogP reduction by ~0.5) but may reduce membrane permeability .
- Propanamide Chain Extension : Adding methyl groups to the propanamide moiety enhances steric bulk, potentially improving target selectivity .
- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in analogs from ) increase acidity (pKa ~3.5) and hydrogen-bonding capacity compared to carbonyl counterparts.
What strategies mitigate challenges in reproducibility, such as inconsistent yields or purity?
Q. Methodological Focus
- Reagent Purity : Use freshly distilled POCl₃ for cyclization to avoid side reactions .
- Moisture Control : Conduct coupling reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of COMU® .
- Chromatographic Refinement : Employ prep-HPLC for final purification (≥98% purity) when standard column chromatography fails .
How does this compound compare to structurally related 1,3,4-oxadiazoles in terms of stability under physiological conditions?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
